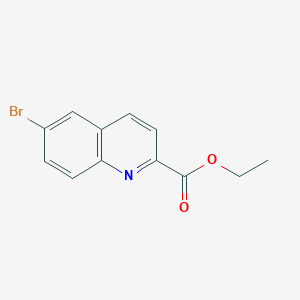

Ethyl 6-bromoquinoline-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-bromoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-5-3-8-7-9(13)4-6-10(8)14-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKGJVVDJNSJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695422 | |

| Record name | Ethyl 6-bromoquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020572-61-5 | |

| Record name | Ethyl 6-bromoquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 6-bromoquinoline-2-carboxylate via the Combes Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, ethyl 6-bromoquinoline-2-carboxylate stands out as a critical precursor for a wide range of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of its synthesis utilizing the Combes reaction, a classic and reliable method for constructing the quinoline ring system.[3][4] We will delve into the mechanistic intricacies of the reaction, offer a detailed, field-tested experimental protocol, and discuss key considerations for process optimization and purification. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel quinoline-based compounds.

Introduction: The Significance of the Quinoline Nucleus and the Combes Reaction

The quinoline ring system is a privileged scaffold in drug discovery, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][5] The specific substitution pattern on the quinoline core dictates its biological target and efficacy. The presence of a bromine atom at the 6-position and an ethyl carboxylate group at the 2-position, as in this compound, provides valuable handles for further chemical modification, making it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents.[6][7]

The Combes quinoline synthesis, first reported in 1888, is a powerful acid-catalyzed condensation reaction between an aniline and a β-diketone to form a substituted quinoline.[3][8] This method is particularly advantageous for the preparation of 2,4-disubstituted quinolines and offers a straightforward approach to the target molecule.[9]

Mechanistic Insights into the Combes Reaction

The Combes reaction proceeds through a series of well-defined steps, initiated by the acid-catalyzed condensation of an arylamine with a β-dicarbonyl compound.[3][10] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction mechanism involves three main stages:

-

Enamine Formation: The reaction commences with the protonation of a carbonyl group on the β-diketone by a strong acid catalyst, typically concentrated sulfuric acid.[3][11] This enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the aniline. Subsequent dehydration leads to the formation of a Schiff base, which then tautomerizes to a more stable enamine intermediate.[3][8]

-

Annulation (Ring Closure): This is the rate-determining step of the reaction.[3] The enamine undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich enamine attacks the aromatic ring of the aniline moiety to form a new six-membered ring.[3]

-

Dehydration and Aromatization: The cyclic intermediate then undergoes dehydration, driven by the acidic conditions and often heat, to form the final aromatic quinoline ring system.[3]

Caption: Generalized mechanism of the Combes reaction.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Bromoaniline | 172.03 | 10.0 g | 0.058 | Ensure high purity. |

| Diethyl 2-oxosuccinate | 174.15 | 11.1 g (10.2 mL) | 0.064 | Use freshly distilled reagent. |

| Concentrated Sulfuric Acid (98%) | 98.08 | 30 mL | - | Handle with extreme caution. |

| Ethanol (95%) | 46.07 | As needed | - | For recrystallization. |

| Sodium Bicarbonate (sat. aq. soln.) | 84.01 | As needed | - | For neutralization. |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying. |

| Dichloromethane | 84.93 | As needed | - | For extraction. |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Initial Condensation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromoaniline (10.0 g, 0.058 mol) and diethyl 2-oxosuccinate (11.1 g, 0.064 mol).

-

Heating: Heat the mixture in an oil bath to 100°C with continuous stirring for 1 hour. The mixture will darken in color.

-

Acid Addition: Cautiously and slowly add concentrated sulfuric acid (30 mL) to the reaction mixture. An exothermic reaction will occur.

-

Cyclization: Maintain the reaction temperature at 100°C for an additional 30 minutes to ensure complete cyclization.

-

Quenching: Allow the reaction mixture to cool to room temperature, and then carefully pour it onto crushed ice (approx. 200 g) in a large beaker.

-

Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from ethanol.[12]

Expected Yield and Characterization

-

Expected Yield: 60-70%

-

Appearance: Pale yellow solid

-

Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Considerations and Troubleshooting

-

Purity of Starting Materials: The purity of the 4-bromoaniline and diethyl 2-oxosuccinate is critical for achieving a good yield and minimizing side products.

-

Temperature Control: Careful control of the reaction temperature is essential, particularly during the addition of sulfuric acid.

-

Neutralization: The neutralization step should be performed slowly and with cooling to avoid excessive heat generation.

-

Purification: If the product "oils out" during recrystallization, try using a different solvent system or increasing the solvent volume.[12] Column chromatography is often the most effective method for obtaining a highly pure product.[12]

Conclusion

The Combes reaction provides a robust and efficient method for the synthesis of this compound. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can reliably produce this valuable intermediate for further elaboration in their drug discovery and development programs. The versatility of the Combes synthesis allows for the preparation of a wide array of substituted quinolines, highlighting its enduring importance in synthetic organic chemistry.

References

- Current time information in Cameron County, US. (n.d.). Google.

-

Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]

-

Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 765. [Link]

-

synthesis of quinoline derivatives and its applications. (n.d.). SlideShare. Retrieved January 20, 2026, from [Link]

-

Combes Quinoline Synthesis Mechanism. (2021, August 25). Organic Chemistry [Video]. YouTube. [Link]

-

Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Retrieved January 20, 2026, from [Link]

- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.

-

Palmieri, A., Gabrielli, S., Giardinieri, A., Sampaolesi, S., & Ballini, R. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. PubMed. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(30), 15854-15883. [Link]

-

Synthesis of 6-Bromoquinoline. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

-

Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. [Link]

-

What is the reaction mechanism of quinoline synthesis? (2025, August 7). BIOSYNCE. Retrieved January 20, 2026, from [Link]

-

Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. [Link]

- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.

-

6,8-Dibromoquinoline. (n.d.). PMC. NIH. [Link]

-

Combes quinoline synthesis. (n.d.). Wikiwand. Retrieved January 20, 2026, from [Link]

-

Asres, H. D., & Gedif, M. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19575-19597. [Link]

-

Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]

-

Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2014). PubMed. [Link]

-

Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). YouTube. [Link]

-

Combes quinoline synthesis. (n.d.). ResearchGate. [Link]

- Preparation method for quinoline-4-carboxylic acid derivative. (n.d.). Google Patents.

-

ethyl quinoline-2-carboxylate. (2024, April 9). ChemBK. Retrieved January 20, 2026, from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biosynce.com [biosynce.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Spectroscopic Characterization of Ethyl 6-bromoquinoline-2-carboxylate

This technical guide provides a detailed analysis of the expected spectroscopic signature of Ethyl 6-bromoquinoline-2-carboxylate (CAS: 1020572-61-5), a key heterocyclic compound relevant to medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from structurally similar quinoline derivatives to present a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of this molecule's structural verification via modern spectroscopic techniques.

Introduction and Molecular Overview

This compound is a substituted quinoline, a privileged scaffold in drug discovery. The presence of a bromine atom at the 6-position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, while the ethyl ester at the 2-position offers a site for hydrolysis or amidation. Accurate structural confirmation is the bedrock of any chemical research, making a thorough understanding of its spectroscopic characteristics essential.

This guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. We will explore not only the expected data but also the rationale behind these predictions and the standard protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic quinoline core and the ethyl ester group. The numbering convention used for assignment is shown in the diagram below.

Caption: Numbering of this compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H4 | 8.25 - 8.35 | Doublet (d) | J4,3 ≈ 8.5 | Downfield due to proximity to the electron-withdrawing nitrogen and ester group. Coupled to H3. |

| H3 | 8.15 - 8.25 | Doublet (d) | J3,4 ≈ 8.5 | Alpha to the ester group, deshielded. Coupled to H4. |

| H5 | 8.10 - 8.20 | Doublet (d) | J5,7 ≈ 2.2 | Deshielded by the bromine atom (ortho position). Shows meta-coupling to H7. |

| H8 | 7.95 - 8.05 | Doublet (d) | J8,7 ≈ 9.0 | Typical quinoline proton, downfield due to aromatic ring current. Coupled to H7. |

| H7 | 7.80 - 7.90 | Doublet of Doublets (dd) | J7,8 ≈ 9.0, J7,5 ≈ 2.2 | Coupled to both H8 (ortho) and H5 (meta). |

| O-CH₂ -CH₃ | 4.50 - 4.60 | Quartet (q) | J ≈ 7.1 | Methylene protons of the ethyl ester, adjacent to an oxygen and coupled to the methyl group. |

| O-CH₂-CH₃ | 1.45 - 1.55 | Triplet (t) | J ≈ 7.1 | Methyl protons of the ethyl ester, coupled to the methylene group. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will complement the ¹H data, confirming the carbon skeleton.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon | Predicted Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O | 165 - 167 | Typical chemical shift for an ester carbonyl carbon. |

| C2 | 147 - 149 | Carbon attached to nitrogen and the ester group, highly deshielded. |

| C8a | 145 - 147 | Quinoline bridgehead carbon adjacent to nitrogen. |

| C4 | 137 - 139 | Aromatic CH carbon, deshielded by nitrogen. |

| C4a | 129 - 131 | Quinoline bridgehead carbon. |

| C7 | 132 - 134 | Aromatic CH carbon. |

| C5 | 130 - 132 | Aromatic CH carbon, deshielded by bromine. |

| C8 | 128 - 130 | Aromatic CH carbon. |

| C3 | 122 - 124 | Aromatic CH carbon. |

| C6 | 121 - 123 | Carbon attached to bromine, shift influenced by the heavy atom effect. |

| O-CH₂ -CH₃ | 62 - 64 | Methylene carbon of the ethyl ester, attached to oxygen. |

| O-CH₂-CH₃ | 14 - 15 | Methyl carbon of the ethyl ester. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules, and TMS provides a zero reference point for the chemical shift scale.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (500 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.

-

-

Data Acquisition:

-

¹H NMR: Acquire a 1D proton spectrum with a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient for a sample of this concentration.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Use a wider spectral width (~240 ppm) and a longer acquisition time. A relaxation delay of 2-5 seconds is standard. Several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra. These experiments validate the proposed assignments by showing correlations between coupled protons (COSY) and directly attached proton-carbon pairs (HSQC).

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (Ethyl group) C-H |

| 1725 - 1740 | Strong | C=O Stretch | Ester Carbonyl |

| 1600 - 1580 | Medium | C=N Stretch | Quinoline Ring |

| 1550 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | Strong | C-O Stretch | Ester C-O |

| ~830 | Strong | C-H Bend | Out-of-plane bend for a 1,2,4-trisubstituted benzene ring |

| ~1050 | Medium | C-Br Stretch | Aryl Bromide |

The most prominent and diagnostic peak will be the strong C=O stretch of the ester group, expected around 1730 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound onto the ATR crystal.

-

Data Collection: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Predicted Mass Spectrum Data (Electron Ionization)

-

Molecular Ion (M⁺): A key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br:~50.7%, ⁸¹Br:~49.3%).

-

m/z ≈ 279 (for C₁₂H₁₀⁷⁹BrNO₂)

-

m/z ≈ 281 (for C₁₂H₁₀⁸¹BrNO₂)

-

These two peaks should have a relative intensity of approximately 1:1, which is a definitive signature for a monobrominated compound.

-

-

Key Fragmentation Pathways:

-

Loss of Ethoxy group (-OCH₂CH₃): [M - 45]⁺ leading to a fragment at m/z 234/236. This corresponds to the stable 6-bromoquinoline-2-carbonyl cation.

-

Loss of Ethyl group (-CH₂CH₃): [M - 29]⁺ leading to a fragment at m/z 250/252.

-

Loss of CO₂Et (-COOCH₂CH₃): [M - 73]⁺ leading to the 6-bromoquinolinyl cation at m/z 206/208.

-

Caption: Workflow for structural confirmation.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: For a volatile and thermally stable compound, a direct insertion probe (DIP) with electron ionization (EI) is a standard method. Dissolve a microgram of the sample in a volatile solvent like dichloromethane or methanol.

-

Ionization: Use a standard EI energy of 70 eV. This provides sufficient energy to cause reproducible fragmentation, creating a characteristic fingerprint for the molecule.

-

Analysis: Scan a mass range from m/z 40 to 400 to ensure all relevant fragments and the molecular ion are detected.

-

High-Resolution MS (HRMS): For unambiguous confirmation of the elemental formula, perform HRMS analysis (e.g., using a Time-of-Flight or Orbitrap analyzer). This will provide a highly accurate mass measurement (to within 5 ppm), allowing confirmation of the formula C₁₂H₁₀BrNO₂.

Conclusion: A Self-Validating System

The true power of spectroscopic analysis lies in the convergence of data from multiple, orthogonal techniques. The ¹H and ¹³C NMR spectra provide the detailed carbon-hydrogen framework. The IR spectrum confirms the presence of key functional groups, most notably the ester carbonyl. Finally, mass spectrometry validates the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a crucial confirmation point. Together, these predicted datasets form a cohesive and self-validating signature that would unequivocally confirm the structure of this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Pretsch, E., Bühlmann, P., Affolter, C. Structure Determination of Organic Compounds. Springer, Berlin, Heidelberg. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Physical and chemical properties of Ethyl 6-bromoquinoline-2-carboxylate

An In-depth Technical Guide to Ethyl 6-bromoquinoline-2-carboxylate

Abstract: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The guide delves into its core physical and chemical properties, spectroscopic signatures, and established synthetic routes. Emphasis is placed on the compound's reactivity, particularly the strategic utility of its functional groups in the context of drug discovery and materials science. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Molecular Structure and Identifiers

This compound is a substituted quinoline derivative featuring a bromine atom at the 6-position and an ethyl ester at the 2-position. This specific arrangement of functional groups makes it a valuable intermediate for introducing the quinoline scaffold and for subsequent functionalization.

Key Identifiers:

-

Synonyms: 2-Quinolinecarboxylic acid, 6-bromo-, ethyl ester; ethyl 6-bromo-2-quinolinecarboxylate[1][2]

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design, including reaction setup, solvent selection, and purification strategies. The data presented below is a combination of reported values and computationally predicted properties.

| Property | Value | Source |

| Molecular Weight | 280.12 g/mol | [3] |

| Appearance | Solid (predicted) | - |

| Boiling Point | Not reported | [3] |

| Storage | Sealed in dry, Room Temperature | [3] |

| Monoisotopic Mass | 278.9949 g/mol | [1] |

| Topological Polar Surface Area | 39.2 Ų | [1] |

| Rotatable Bond Count | 3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| XLogP3-AA (Lipophilicity) | 3.5 | [1] |

Spectroscopic Profile

While a dedicated experimental spectrum for this specific compound is not publicly available, its spectroscopic characteristics can be reliably predicted based on its structural motifs and data from closely related analogs, such as Mthis compound.[4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, typically in the range of 7.5-8.5 ppm. The bromine at C6 will influence the chemical shifts and coupling constants of adjacent protons. The ethyl ester group will present a characteristic quartet for the methylene (-CH₂-) protons around 4.0-4.5 ppm and a triplet for the methyl (-CH₃) protons around 1.2-1.5 ppm.

-

¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon of the ester at approximately 165 ppm. Aromatic carbons will resonate in the 120-150 ppm region. The methylene and methyl carbons of the ethyl group are expected around 60-65 ppm and 14-15 ppm, respectively.

-

Mass Spectrometry (MS): The mass spectrum will prominently feature the molecular ion peak (M⁺). A critical diagnostic feature is the presence of an M+2 peak of nearly equal intensity (~1:1 ratio) to the M⁺ peak, which is characteristic of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br.[5]

Synthesis and Reactivity

Expert Insight: Understanding the synthesis of this compound is key to appreciating its role as a building block. A common and robust method involves a two-step sequence starting from a readily available precursor.

Recommended Synthetic Protocol

The synthesis is efficiently achieved via the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline followed by a classic Fischer esterification.

Step 1: Hydrolysis to Carboxylic Acid

-

Reactants: 6-bromo-2-(tribromomethyl)quinoline, Concentrated Sulfuric Acid, Water.

-

Procedure: Concentrated sulfuric acid is carefully added to an aqueous suspension of 6-bromo-2-(tribromomethyl)quinoline.[6]

-

The mixture is heated (e.g., to 150°C) for several hours to drive the hydrolysis of the tribromomethyl group to a carboxylic acid.[6]

-

Work-up: Upon cooling, the product, 6-bromoquinoline-2-carboxylic acid, precipitates and is collected by filtration.[6]

-

Causality: The harsh, acidic conditions are necessary to facilitate the complete hydrolysis of the stable CBr₃ group.

Step 2: Fischer Esterification

-

Reactants: 6-bromoquinoline-2-carboxylic acid, absolute ethanol, and a strong acid catalyst (e.g., methanesulfonic acid or concentrated H₂SO₄).[4]

-

Procedure: The carboxylic acid is dissolved or suspended in an excess of absolute ethanol, and the acid catalyst is added. The mixture is heated to reflux for several hours.[4]

-

Work-up: After cooling, the reaction is neutralized with a weak base (e.g., sodium bicarbonate solution). The resulting ethyl ester product precipitates or is extracted with an organic solvent.[4]

-

Causality: This is an equilibrium-driven reaction. Using ethanol as the solvent (in large excess) pushes the equilibrium towards the formation of the ethyl ester product, ensuring a high yield.

Caption: Recommended two-step synthesis workflow for the target compound.

Chemical Reactivity and Strategic Utility

The true value of this compound lies in the orthogonal reactivity of its functional groups.

-

Bromo Group (at C6): This is the primary handle for molecular elaboration. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids/esters, introducing new aryl or alkyl groups.[5]

-

Heck Coupling: To form C-C bonds with alkenes.

-

Sonogashira Coupling: To form C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: To form C-N bonds, introducing amine functionalities. Field Insight: The ability to perform these late-stage functionalizations is paramount in drug discovery for building structure-activity relationship (SAR) libraries.

-

-

Ethyl Ester Group (at C2): This group offers several transformation possibilities:

-

Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) or acid-catalyzed hydrolysis readily converts the ester back to the parent carboxylic acid. This is useful if the carboxylate anion or the free acid is required for biological activity or further coupling (e.g., amide bond formation).

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (6-bromoquinolin-2-yl)methanol.

-

Amidation: The ester can be converted directly to an amide by heating with an appropriate amine, although hydrolysis followed by peptide coupling is often a more controlled method.

-

Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate.

-

Medicinal Chemistry: The quinoline nucleus is a well-established "privileged scaffold" found in numerous pharmaceuticals. This compound serves as a starting point for synthesizing novel agents, including potential kinase inhibitors, antimicrobials, and anticancer therapeutics.[7][8]

-

Organic Synthesis: It acts as a versatile building block for constructing more complex heterocyclic systems.[5]

-

Materials Science: The rigid, aromatic quinoline system can be incorporated into conjugated polymers or organic light-emitting diode (OLED) materials. The bromo-substituent allows for polymerization or functionalization to tune the material's electronic properties.[8]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, data from structurally similar compounds suggests the following:

-

General Handling: Use in a well-ventilated fume hood. Avoid generating dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: May cause skin and serious eye irritation.[9] A related compound carries the GHS05 pictogram for corrosion and the hazard statement H318 (Causes serious eye damage).[10] Avoid inhalation, ingestion, and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

This guide provides a foundational understanding of this compound, grounding its properties in the context of practical application and synthetic strategy. Its utility as a reactive intermediate ensures its continued relevance in the fields of chemical synthesis and discovery.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved January 20, 2026, from [Link]

-

LookChemicals. (n.d.). 63834-31-1, 6-hydroxy-N,4,6-trimethylheptan-2-aminium chloride. Retrieved January 20, 2026, from [Link]

-

RSC Publishing. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Retrieved January 20, 2026, from [Link]

-

PMC. (n.d.). Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

CP Lab Safety. (n.d.). Ethyl 6-bromoquinoline-3-carboxylate, min 98%, 5 grams. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 6-bromo-4-phenylquinoline-2-carboxylate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

Sources

- 1. This compound | C12H10BrNO2 | CID 53404703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C12H10BrNO2 | CID 53404703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. Mthis compound synthesis - chemicalbook [chemicalbook.com]

- 5. Buy Ethyl 4-bromo-2-methylquinoline-6-carboxylate [smolecule.com]

- 6. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy Ethyl 6-bromo-3-methylquinoline-4-carboxylate [smolecule.com]

- 9. fishersci.com [fishersci.com]

- 10. 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester | 948289-14-3 [sigmaaldrich.com]

Starting materials for the synthesis of Ethyl 6-bromoquinoline-2-carboxylate

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 6-bromoquinoline-2-carboxylate

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex pharmaceutical agents and functional materials. Its strategic importance necessitates robust, scalable, and well-understood synthetic routes. This technical guide provides an in-depth analysis of the primary synthetic strategies for its preparation, with a core focus on the selection and rationale of starting materials. We will dissect two principal pathways: the convergent Friedländer Annulation and a linear approach involving the functionalization of a pre-formed quinaldine core. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the practical chemistry behind this valuable intermediate.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous antimalarial, anticancer, and anti-inflammatory agents.[1] The specific substitution pattern of this compound, featuring a bromine atom at the C6 position and an ethyl ester at C2, offers two distinct points for further chemical modification. The bromine atom is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the ester provides a handle for amide bond formation or reduction. Understanding the most efficient ways to construct this molecule is therefore of considerable practical importance.

Retrosynthetic Overview: Core Synthetic Strategies

The synthesis of this compound can be approached from two fundamentally different perspectives. The choice between these strategies often depends on the availability of starting materials, desired scale, and tolerance for multi-step sequences.

-

Strategy A: Convergent Ring Formation. This approach involves constructing the quinoline ring from two key fragments in a single, high-complexity step. The Friedländer annulation is the archetypal example, offering a direct route to the fully substituted quinoline core.

-

Strategy B: Linear Synthesis & Post-Functionalization. This strategy involves first building a simpler, related quinoline, such as 6-bromo-2-methylquinoline (6-bromoquinaldine), and then chemically modifying the C2 substituent in subsequent steps to install the desired ethyl carboxylate group.

The following diagram illustrates these divergent strategies.

Caption: High-level retrosynthetic strategies for this compound.

Pathway I: The Friedländer Annulation (Convergent Approach)

The Friedländer synthesis is a powerful and direct method for preparing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[2][3]

Core Starting Materials

-

5-Bromo-2-aminobenzaldehyde: This is the critical starting material that provides the benzene ring portion of the quinoline and pre-installs the bromine atom at the correct position (which will become C6).

-

Ethyl Pyruvate: This enolizable keto-ester provides the three carbons necessary to form the pyridine ring, conveniently incorporating the required ethyl ester functionality at the future C2 position.

Mechanism and Rationale

The reaction proceeds via an initial aldol-type condensation between the enolate of ethyl pyruvate and the aldehyde of 5-bromo-2-aminobenzaldehyde, followed by the formation of a Schiff base (imine) between the aniline nitrogen and the ketone of the pyruvate moiety. An acid- or base-catalyzed intramolecular cyclization (annulation) followed by dehydration yields the aromatic quinoline ring. The choice of catalyst is crucial; Lewis acids like In(OTf)₃ or Brønsted acids are often employed to drive the reaction to completion.[4]

Caption: Workflow for the Friedländer Annulation pathway.

Experimental Protocol: Friedländer Synthesis

This protocol is adapted from methodologies described for similar Friedländer condensations.[3][5]

-

Setup: To a round-bottom flask charged with a magnetic stir bar, add 5-bromo-2-aminobenzaldehyde (1.0 eq) and ethyl pyruvate (1.2 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Purification: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Pathway II: Oxidation of 6-Bromoquinaldine (Linear Approach)

This linear sequence builds the target molecule by first synthesizing an appropriate precursor, 6-bromo-2-methylquinoline (6-bromoquinaldine), and then oxidizing the methyl group to a carboxylic acid, which is subsequently esterified.

Step 4.1: Synthesis of 6-Bromo-2-methylquinoline

The Doebner-von Miller reaction is a classic and effective method for this transformation.[6][7] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.

-

Core Starting Materials:

-

4-Bromoaniline: Provides the benzene ring and the C6 bromine substituent.

-

Crotonaldehyde (or its precursor): An α,β-unsaturated aldehyde that provides the atoms for the pyridine ring, with the methyl group correctly positioned to become the C2-methyl of the quinaldine product.

-

Mechanism and Rationale: The reaction mechanism is complex but is thought to involve the 1,4-Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[6] This is followed by cyclization, dehydration, and an oxidation step (often by another molecule of the Schiff base intermediate or an added oxidant) to furnish the aromatic quinoline ring.

Step 4.2: Oxidation to 6-Bromoquinoline-2-carboxylic Acid

The benzylic methyl group of the quinaldine is susceptible to oxidation to a carboxylic acid using strong oxidizing agents.

-

Core Starting Materials:

-

6-Bromo-2-methylquinoline: The substrate for oxidation.

-

Oxidizing Agent: Common choices include potassium permanganate (KMnO₄), selenium dioxide (SeO₂), or nitric acid. The choice of oxidant is critical to achieve high yields without degrading the quinoline ring.[8]

-

Step 4.3: Esterification to this compound

The final step is the conversion of the carboxylic acid to the corresponding ethyl ester. The Fischer esterification is the most common and cost-effective method.[9]

-

Core Starting Materials:

-

6-Bromoquinoline-2-carboxylic acid: The acid to be esterified.

-

Ethanol: Serves as both the reagent and often the solvent.

-

Acid Catalyst: A strong mineral acid like sulfuric acid (H₂SO₄) or a sulfonic acid is required to catalyze the reaction.

-

Mechanism and Rationale: The Fischer esterification is an equilibrium process. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[9] The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl. After proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester. Using a large excess of ethanol helps to drive the equilibrium towards the product side. Alternatively, for more sensitive substrates, coupling reagents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can be used under milder, non-acidic conditions.[10][11]

Experimental Protocol: Linear Synthesis

Protocol for Step 4.2: Oxidation of 6-Bromo-2-methylquinoline (This protocol is conceptualized based on general oxidation procedures for benzylic positions)[8]

-

Setup: Suspend 6-bromo-2-methylquinoline (1.0 eq) in water in a round-bottom flask equipped with a reflux condenser.

-

Oxidation: Heat the suspension to 80-90 °C. Add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise over 2-3 hours, maintaining the temperature. The purple color of the permanganate will disappear as it is consumed.

-

Reaction: After the addition is complete, continue heating at reflux for an additional 4-6 hours until the starting material is consumed (monitor by TLC).

-

Workup: Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

-

Isolation: Acidify the combined filtrate with concentrated HCl to a pH of ~3-4. The 6-bromoquinoline-2-carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol for Step 4.3: Fischer Esterification (This protocol is adapted from a reported synthesis of the methyl ester)[12]

-

Setup: Suspend 6-bromoquinoline-2-carboxylic acid (1.0 eq) in a large excess of absolute ethanol in a round-bottom flask.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, ~0.2 eq).

-

Reaction: Remove the ice bath and heat the mixture to reflux for 6-12 hours. The solid should dissolve as the reaction progresses.

-

Workup: Cool the reaction to room temperature and carefully neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Isolation: The product, being less soluble in the aqueous ethanol mixture, will often precipitate. The suspension can be cooled further and stirred to maximize precipitation. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield this compound.

Comparative Analysis of Synthetic Pathways

The optimal choice of synthetic route depends on several factors, which are summarized below.

| Feature | Pathway I: Friedländer Annulation | Pathway II: Linear Synthesis |

| Number of Steps | 1 (from key intermediates) | 3 (from 4-bromoaniline) |

| Overall Convergence | Highly convergent | Linear |

| Key Starting Materials | 5-Bromo-2-aminobenzaldehyde, Ethyl Pyruvate | 4-Bromoaniline, Crotonaldehyde |

| Availability of SMs | 5-Bromo-2-aminobenzaldehyde is a specialty chemical. | 4-Bromoaniline and crotonaldehyde are common, inexpensive bulk chemicals. |

| Potential Bottlenecks | Synthesis or procurement of the substituted aminobenzaldehyde. | The oxidation step can have variable yields and requires careful control. |

| Scalability | Good, provided the starting aldehyde is available in quantity. | Excellent, as it starts from commodity chemicals. |

| Ideal Use Case | Rapid synthesis on a lab scale when key intermediates are on hand. | Large-scale, process chemistry-oriented synthesis. |

Conclusion

The synthesis of this compound can be effectively achieved through at least two robust and well-documented chemical strategies. The Friedländer Annulation offers a highly convergent and direct route, ideal for rapid synthesis, but is contingent on the availability of the specialized 5-bromo-2-aminobenzaldehyde starting material. In contrast, the linear pathway starting from 4-bromoaniline represents a more classical and fundamentally scalable approach. It begins with inexpensive commodity chemicals and proceeds through a Doebner-von Miller reaction, a benzylic oxidation, and a final Fischer esterification. While longer, this route provides greater flexibility and is often preferred for large-scale manufacturing. A thorough understanding of the pros and cons of each pathway allows the research or process chemist to make an informed decision based on the specific project goals, available resources, and required scale.

References

- PrepChem. (n.d.). Synthesis of 6-Bromo-2-methoxyquinoline.

-

Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

- Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Cambridge University Press.

- Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press.

- Pawar, S. S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.

-

Wikiwand. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar.

- ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.

- Batra, S. (n.d.). Scheme 59 3.1.2 Pfitzinger synthesis for quinolines...

- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

- JOCPR. (n.d.).

- ResearchGate. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.

- RSC Publishing. (2025).

- New Journal of Chemistry (RSC Publishing). (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines.

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.

- NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis.

- Organic Syntheses. (n.d.).

- Name Reactions in Organic Synthesis. (n.d.). Doebner-von Miller Synthesis. Cambridge University Press.

-

PubChem. (n.d.). 6-Bromoquinoline-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

-

PubMed. (2003). Friedländer approach for the incorporation of 6-bromoquinoline into novel chelating ligands. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]

Sources

- 1. Combes quinoline synthesis - Wikiwand [wikiwand.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedlaender Synthesis [organic-chemistry.org]

- 4. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Friedländer approach for the incorporation of 6-bromoquinoline into novel chelating ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 12. Mthis compound synthesis - chemicalbook [chemicalbook.com]

Topic: Regioselectivity in the Bromination of Ethyl Quinoline-2-carboxylate

An In-Depth Technical Guide

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, and its functionalization is critical for the development of novel therapeutic agents. Brominated quinolines, in particular, serve as versatile intermediates for further molecular elaboration through cross-coupling reactions.[1][2] This guide provides a detailed examination of the regioselectivity observed during the electrophilic bromination of ethyl quinoline-2-carboxylate. We will dissect the underlying electronic and steric factors that govern the reaction's outcome, present validated experimental protocols, and offer insights into troubleshooting and optimization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this specific transformation.

The Quinoline Scaffold: A Dichotomy of Reactivity

The quinoline ring system is a heteroaromatic structure composed of a benzene ring fused to a pyridine ring. From the perspective of electrophilic aromatic substitution (EAS), these two rings exhibit profoundly different characteristics.

-

The Pyridine Ring (Positions 2, 3, 4): This ring is electron-deficient due to the presence of the electronegative nitrogen atom. The nitrogen atom withdraws electron density inductively and through resonance, deactivating the ring towards attack by electrophiles. Electrophilic substitution on the pyridine ring is generally disfavored and requires harsh reaction conditions.[3]

-

The Benzene Ring (Positions 5, 6, 7, 8): In contrast, the carbocyclic (benzene) ring behaves more like a typical aromatic system, albeit one that is slightly deactivated by the fused electron-withdrawing pyridine ring. Consequently, electrophilic attack on the quinoline nucleus preferentially occurs on this benzene ring.[3]

This inherent electronic bias is the first and most critical factor in determining where an incoming electrophile, such as a bromine cation, will add.

The Directing Influence of the C2-Ester Substituent

The substrate , ethyl quinoline-2-carboxylate, features a potent electron-withdrawing group (EWG) at the C2 position. The presence of the -COOEt group introduces a secondary layer of electronic control that significantly modulates the scaffold's inherent reactivity.

The ester group deactivates the entire quinoline system towards electrophilic attack through both inductive and resonance effects. Its impact is most pronounced on the pyridine ring, further cementing its inertness to bromination. More importantly, it also exerts a deactivating effect on the benzene ring, influencing the relative reactivity of the C5, C6, C7, and C8 positions. This deactivation means that more forcing conditions may be required for bromination compared to unsubstituted quinoline.

Caption: Logical relationship of deactivating effects on the quinoline core.

Mechanistic Analysis: Predicting the Site of Bromination

Electrophilic bromination proceeds via the formation of a positively charged intermediate known as an arenium ion or sigma complex. The regiochemical outcome is determined by the relative stability of the possible arenium ions formed upon attack at each position on the benzene ring (C5, C6, C7, and C8).

-

Attack at C5 and C8: When the electrophile (Br⁺) attacks at the C5 or C8 positions, the resulting positive charge can be delocalized across the ring system without disrupting the aromatic sextet of the adjacent pyridine ring in all resonance contributors. These intermediates are relatively stable.

-

Attack at C6 and C7: Attack at the C6 or C7 positions leads to resonance structures where the positive charge is placed on the carbon atom at the ring junction (C8a for C7 attack, C4a for C6 attack). These resonance forms are less stable because they disrupt the aromaticity of both rings.

Experimental Protocols and Data

While direct bromination of quinoline often requires harsh conditions, the use of reagents like N-Bromosuccinimide (NBS) can offer a milder and more controlled alternative.[4]

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis, purification, and analysis of brominated ethyl quinoline-2-carboxylate.

Caption: General experimental workflow for quinoline bromination.

Protocol 1: Bromination with N-Bromosuccinimide (NBS)

NBS is a convenient source of electrophilic bromine, often used in acidic media for the bromination of deactivated aromatic rings.[1][5]

-

Materials:

-

Ethyl quinoline-2-carboxylate (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM) or Acetonitrile (CH₃CN)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve ethyl quinoline-2-carboxylate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Carefully add concentrated sulfuric acid while cooling the flask in an ice bath (0 °C).

-

Add NBS portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC.

-

-

Work-up and Purification:

-

Slowly pour the reaction mixture over crushed ice.

-

Neutralize carefully with saturated NaHCO₃ solution until effervescence ceases.

-

Decolorize any remaining bromine by adding Na₂S₂O₃ solution.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate isomers.

-

Expected Outcomes and Data Summary

The regioselectivity can be influenced by the reaction conditions. The following table summarizes expected outcomes based on general principles of quinoline chemistry.

| Brominating System | Solvent | Temp. (°C) | Predominant Isomer(s) | Expected Yield | Reference Insight |

| NBS / H₂SO₄ | Dichloromethane | 0 → RT | Mixture of 5-bromo and 8-bromo | Moderate | Acid catalysis is key for activating NBS and protonating the quinoline.[4][5] |

| Br₂ / H₂SO₄ | Sulfuric Acid | 25 → 75 | Mixture of 5-bromo and 8-bromo | Moderate to Good | Classic conditions for deactivated systems; higher temperatures may be needed.[3] |

| Br₂ | Acetonitrile | 0 → RT | Low conversion or mixture | Low | Less effective for deactivated substrates without a strong acid catalyst. |

Troubleshooting and Optimization

Problem 1: Low or No Reaction

-

Cause: The ethyl quinoline-2-carboxylate ring is strongly deactivated. Reaction conditions may be too mild.

-

Solution: Increase the reaction temperature incrementally (e.g., to 40-50 °C). Extend the reaction time, monitoring by TLC until the starting material is consumed. Ensure the use of a strong acid catalyst like concentrated H₂SO₄.[5]

Problem 2: Formation of Multiple Products

-

Cause: Inherent electronic factors lead to a mixture of 5- and 8-bromo isomers. Over-bromination (dibromination) can occur with excess reagent or prolonged reaction times.

-

Solution: Carefully control the stoichiometry, using no more than 1.05-1.1 equivalents of the brominating agent.[4] Isomeric products often require careful separation by column chromatography; testing different solvent systems (e.g., hexane/ethyl acetate gradients) is crucial for achieving separation.

Problem 3: Product Degradation

-

Cause: Harsh conditions (high temperature, strong acid) can lead to decomposition.

-

Solution: Maintain controlled temperatures, especially during the addition of reagents. Consider using a milder system if possible, although this may come at the cost of reaction rate. A balance must be struck between reactivity and stability.

Conclusion

The regioselectivity of the bromination of ethyl quinoline-2-carboxylate is a classic example of competing electronic effects in a fused heterocyclic system. The reaction is directed by the inherent nature of the quinoline scaffold, which favors electrophilic attack on the carbocyclic ring. The primary outcome is substitution at the C5 and C8 positions, a preference dictated by the superior stability of the corresponding arenium ion intermediates. The potent deactivating effect of the C2-ester group reduces the overall reactivity of the molecule but does not alter this fundamental regiochemical preference. Successful synthesis relies on leveraging activating, yet controlled, reaction conditions, typically involving a strong acid catalyst, and requires robust chromatographic methods to isolate the resulting constitutional isomers.

References

-

Title: Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics Source: PMC - NIH URL: [Link]

-

Title: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles Source: ACG Publications URL: [Link]

-

Title: NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study Source: RSC Publishing URL: [Link]

-

Title: NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study Source: RSC Publishing URL: [Link]

-

Title: (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles Source: ResearchGate URL: [Link]

-

Title: Bromination of 8-substituted quinolines. Reagents and conditions. (i)... Source: ResearchGate URL: [Link]

-

Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: PMC - PubMed Central URL: [Link]

-

Title: Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine Source: PMC - NIH URL: [Link]

-

Title: Reactions of Quinoline Source: YouTube URL: [Link]

Sources

- 1. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Ethyl 6-bromoquinoline-2-carboxylate: Synthesis, Properties, and Application in Drug Discovery

This guide provides an in-depth technical overview of Ethyl 6-bromoquinoline-2-carboxylate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the versatility of its structure, and its practical application in the generation of novel chemical entities.

Core Compound Identification and Molecular Structure

This compound is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic placement of a bromine atom and an ethyl ester group on this scaffold provides two distinct points for chemical modification, making it a valuable intermediate in synthetic chemistry.[2][3]

The fundamental identifiers for this compound are:

The molecular structure consists of a bicyclic quinoline ring system, with a bromine atom attached at the C6 position and an ethyl carboxylate group at the C2 position.

Physicochemical and Spectroscopic Data

For any laboratory application, a clear understanding of a compound's physical properties is paramount for handling, reaction setup, and purification. The key properties of this compound are summarized below. Note that some values are predicted based on computational models and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Weight | 280.12 g/mol | [4][5][8] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [5] |

| Boiling Point | 385.2 ± 22.0 °C (Predicted) | [4] |

| Density | 1.495 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage | Room temperature, sealed in a dry environment | [5] |

| InChIKey | KIKGJVVDJNSJSQ-UHFFFAOYSA-N | [4][6][7] |

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of this compound can be efficiently achieved from its corresponding acid, 6-bromoquinoline-2-carboxylic acid. The acid itself is accessible from commercially available precursors. This section details a robust, two-step synthesis pathway.

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 6-Bromoquinoline-2-carboxylic acid

This initial step involves the acidic hydrolysis of 6-bromo-2-(tribromomethyl)quinoline. The tribromomethyl group is an effective precursor to the carboxylic acid under strong acidic conditions.

Protocol:

-

Reaction Setup: In a flask equipped for heating and stirring, suspend 6-bromo-2-(tribromomethyl)quinoline (1.0 eq) in water.

-

Acid Addition: Under constant stirring, slowly and carefully add concentrated sulfuric acid. This is a highly exothermic process and should be managed with appropriate cooling.

-

Heating: Heat the reaction mixture to 150 °C and maintain for approximately 5 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the mixture. The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry to yield 6-bromoquinoline-2-carboxylic acid.[9] A second crop of product can often be obtained by diluting the filtrate with water.[9]

Causality Explanation: Concentrated sulfuric acid acts as both a reagent and a solvent, facilitating the hydrolysis of the CBr₃ group to a COOH group. The high temperature is necessary to overcome the activation energy of this transformation.

Step 2: Esterification to this compound

This is a classic Fischer esterification reaction, converting the carboxylic acid to its corresponding ethyl ester.

Protocol:

-

Reaction Setup: Dissolve the 6-bromoquinoline-2-carboxylic acid (1.0 eq) from Step 1 in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops per gram of carboxylic acid) to the solution.

-

Reflux: Heat the mixture to reflux and maintain for 15-17 hours, or until TLC indicates the consumption of the starting material.[1]

-

Work-up and Isolation: Cool the reaction mixture and pour it into crushed ice water. The ethyl ester will precipitate.

-

Purification: Collect the crude product by filtration. Wash with water and a small amount of cold ethanol. The product can be further purified by column chromatography (e.g., using silica gel with a hexane/ethyl acetate gradient) to achieve high purity (≥95%).[1]

Causality Explanation: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The use of excess ethanol drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold for building libraries of novel compounds for biological screening.[2][10] The field of drug discovery is heavily reliant on the principles of synthetic organic chemistry to generate new molecular architectures that can interact with biological targets.[11][12]

Key Structural Features for Drug Design:

-

The Quinoline Core: This N-heteroaromatic system is a well-established pharmacophore, known to interact with a variety of biological targets.[1]

-

The C6-Bromine Atom: This is the primary point for diversification. The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the straightforward introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position.[3]

-

The C2-Ester Group: The ethyl ester can be hydrolyzed back to the carboxylic acid, which can then be converted into amides, or it can be reduced to an alcohol, providing further opportunities for derivatization.

Workflow for Library Synthesis

Caption: Use of the title compound as a scaffold in drug discovery.

This workflow demonstrates how a single, well-designed building block can serve as the foundation for generating a large library of structurally related molecules. By reacting this compound with a diverse set of boronic acids in a Suzuki coupling reaction, researchers can rapidly access hundreds or thousands of unique compounds. These libraries are then subjected to high-throughput screening to identify "hit" compounds with desired biological activity, which can then be optimized into lead candidates for new drugs.

Safety and Handling

As a research chemical, this compound should be handled with care in a well-ventilated fume hood. While a specific, comprehensive toxicology profile is not widely published, related quinoline structures can be hazardous.[13]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[13] May be harmful if swallowed.

-

First Aid:

-

Disclaimer: This information is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before use.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis and strategically placed functional groups provide a reliable and versatile platform for the creation of novel molecular entities. For researchers and scientists in the pharmaceutical and biotechnology sectors, understanding the properties and potential of this building block is key to accelerating the discovery of the next generation of therapeutics.

References

-

PubChem. this compound | C12H10BrNO2 | CID 53404703. National Center for Biotechnology Information. [Link]

-

Kumar, T. O. S., et al. Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]

-

Rees, D. C., et al. Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. [Link]

Sources

- 1. Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Ethyl 4-bromo-2-methylquinoline-6-carboxylate [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. This compound | C12H10BrNO2 | CID 53404703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C12H10BrNO2 | CID 53404703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1020572-61-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Buy Ethyl 6-bromo-3-methylquinoline-4-carboxylate [smolecule.com]

- 11. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. ETHYL 6-BROMOQUINOLINE-3-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]

A Technical Guide to Determining the Solubility of Ethyl 6-bromoquinoline-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-bromoquinoline-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive framework for determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper outlines the theoretical considerations and provides detailed, field-proven experimental protocols to empower researchers to generate this critical data reliably and accurately. The methodologies described herein, including the isothermal equilibrium method coupled with High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) spectroscopy, are designed to be self-validating and adhere to the highest standards of scientific integrity.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a fundamental physicochemical property that governs its behavior in chemical and biological systems. From a process chemistry perspective, solubility dictates the choice of solvents for reactions, crystallizations, and chromatographic purifications. In drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.[1] Therefore, a robust understanding and accurate measurement of solubility are indispensable.

Theoretical Considerations & Predicted Solubility Profile

The structure of this compound—a quinoline core functionalized with a bromine atom and an ethyl ester group—provides clues to its solubility behavior based on the principle of "like dissolves like".[2][3]

-

Quinoline Core: The quinoline ring system is aromatic and heterocyclic, imparting a degree of polarity. Quinoline itself is only slightly soluble in cold water but dissolves readily in most organic solvents.[4][5]

-

Ethyl Ester Group: The ester functional group (-COOEt) can act as a hydrogen bond acceptor and adds to the molecule's polarity.

-

Bromo Group: The bromine atom is an electron-withdrawing group that increases the molecule's molecular weight and polarizability.

Based on this structure, a qualitative solubility profile can be predicted:

-

High Solubility Expected in:

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF).

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

-

-

Moderate Solubility Expected in:

-

Polar Protic Solvents: Ethanol, Methanol, Isopropanol. The ester group will interact with the hydroxyl groups of these solvents.

-

Esters and Ketones: Ethyl acetate, Acetone.

-

-

Low to Negligible Solubility Expected in:

-

Nonpolar Solvents: Hexanes, Toluene.

-

Aqueous Media: Due to the largely hydrophobic aromatic core, solubility in water is expected to be very low.

-

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true solubility of a compound is the isothermal equilibrium (or shake-flask) method .[6][7] This technique measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound at a specific temperature.[6][7]

Core Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium.[6][8] Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.[6]

Safety & Handling Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Ventilation: All operations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[9]

-

Static Discharge: When using flammable solvents, ensure all equipment is properly grounded to prevent static discharge.

Detailed Experimental Protocol

This protocol outlines the steps for determining the solubility of this compound in a single solvent. The process should be repeated for each solvent of interest.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Ethanol, Acetone, Dichloromethane)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)

-

Syringes

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~20-50 mg of the compound to 2-5 mL of the solvent.[10]

-